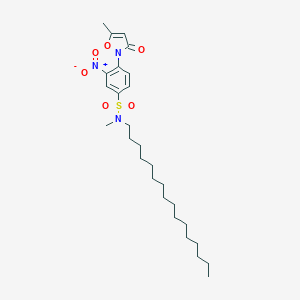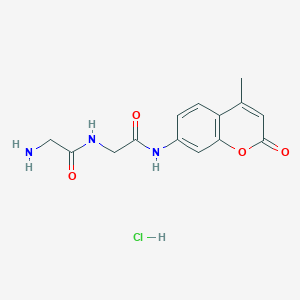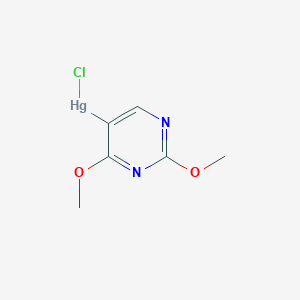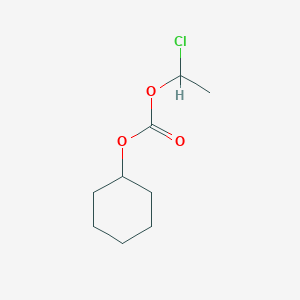
N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HONB or NSC-750854 and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HONB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as inflammation and cell growth. HONB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
HONB has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that HONB can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. HONB has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HONB in lab experiments is its relatively low toxicity compared to other sulfonamide derivatives. However, one limitation is that HONB is not very soluble in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving HONB. One area of interest is the development of HONB-based drugs for the treatment of various inflammatory and cancerous conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of HONB and its potential applications in other fields of scientific research.
Méthodes De Synthèse
HONB is typically synthesized through a multi-step process involving the reaction of 3-nitrobenzenesulfonyl chloride with N-hexadecyl-N-methyl-3-aminopropylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 5-methyl-3-oxo-1,2-oxazole in the presence of a catalyst such as 4-dimethylaminopyridine to yield the final product.
Applications De Recherche Scientifique
HONB has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Propriétés
Numéro CAS |
119116-46-0 |
|---|---|
Nom du produit |
N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide |
Formule moléculaire |
C27H43N3O6S |
Poids moléculaire |
537.7 g/mol |
Nom IUPAC |
N-hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C27H43N3O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(3)37(34,35)24-18-19-25(26(22-24)30(32)33)29-27(31)21-23(2)36-29/h18-19,21-22H,4-17,20H2,1-3H3 |
Clé InChI |
FMCHGQCRDDETOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C)[N+](=O)[O-] |
Synonymes |
N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-2(3H)-isoxazolyl]-3-nitrobenzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)

![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
